

physicochemical properties of 5-Chloro-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	5-Chloro-2-(trifluoromethyl)benzonitrile
Cat. No.:	B1318783

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In-Depth Technical Guide to 5-Chloro-2-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of **5-Chloro-2-(trifluoromethyl)benzonitrile** (CAS No. 89223-58-5). This compound is a key fluorinated building block in medicinal chemistry and materials science, valued for its unique electronic and lipophilic properties.

Core Physicochemical Properties

The structural and physical characteristics of **5-Chloro-2-(trifluoromethyl)benzonitrile** are critical for its application in chemical synthesis and material design. The presence of the trifluoromethyl group significantly influences its reactivity and physical behavior.

Table 1: Physicochemical Data for **5-Chloro-2-(trifluoromethyl)benzonitrile**

Property	Value	Reference
CAS Number	89223-58-5	[1] [2] [3] [4]
Molecular Formula	C ₈ H ₃ ClF ₃ N	[1] [3]
Molecular Weight	205.56 g/mol	[1] [4]
Melting Point	68 - 70 °C	
Boiling Point	223.976 °C (at 760 mmHg)	
Density	1.432 g/cm ³	
Flash Point	89.258 °C	
MDL Number	MFCD06660352	[3]
InChI Key	YURDICUHGJLUCC- UHFFFAOYSA-N	[5]

Spectroscopic and Analytical Data

Detailed spectroscopic analysis is essential for the structural confirmation and purity assessment of **5-Chloro-2-(trifluoromethyl)benzonitrile**. Below are the expected characteristics based on its structure.

Table 2: Spectroscopic Data Summary

Technique	Expected Characteristics
¹ H NMR	Signals in the aromatic region (approx. 7.5-8.0 ppm), showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.
¹³ C NMR	Resonances for eight distinct carbon atoms, including aromatic carbons, a nitrile carbon (approx. 115-120 ppm), and a quartet for the trifluoromethyl carbon (¹ JCF coupling).
¹⁹ F NMR	A singlet in the typical range for a CF ₃ group attached to an aromatic ring (approx. -60 to -65 ppm relative to CFCl ₃).
IR Spectroscopy	Characteristic absorption bands for C≡N stretching (approx. 2220-2240 cm ⁻¹), C-F stretching (strong, approx. 1100-1350 cm ⁻¹), and C-Cl stretching (approx. 600-800 cm ⁻¹), as well as aromatic C-H and C=C stretching.
Mass Spectrometry	Molecular ion peak (M ⁺) at m/z ≈ 205, with a characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% intensity of M ⁺). Fragmentation would likely involve the loss of CN, Cl, and CF ₃ groups.

Synthesis and Experimental Protocols

The primary route for the synthesis of **5-Chloro-2-(trifluoromethyl)benzonitrile** is the Sandmeyer reaction, starting from the corresponding aniline derivative, 4-Chloro-2-(trifluoromethyl)aniline. While a specific, peer-reviewed protocol for this exact transformation is not readily available in the public domain, the following represents a detailed, representative methodology based on established Sandmeyer reaction procedures.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Representative Protocol: Sandmeyer Cyanation of 4-Chloro-2-(trifluoromethyl)aniline

This protocol outlines the diazotization of the starting aniline followed by reaction with a copper(I) cyanide solution to yield the target benzonitrile.

Materials:

- 4-Chloro-2-(trifluoromethyl)aniline
- Concentrated Hydrochloric Acid (HCl)
- Sodium Nitrite (NaNO₂)
- Copper(I) Cyanide (CuCN)
- Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)
- Deionized Water
- Dichloromethane or Diethyl Ether (for extraction)
- Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
- Ice

Procedure:**Part 1: Diazotization of 4-Chloro-2-(trifluoromethyl)aniline**

- In a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 1 equivalent of 4-Chloro-2-(trifluoromethyl)aniline in a mixture of concentrated HCl and water.
- Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. A fine precipitate of the aniline hydrochloride salt should form.
- In a separate beaker, dissolve 1.05 equivalents of sodium nitrite in a minimal amount of cold deionized water.
- Add the sodium nitrite solution dropwise to the cold aniline suspension, ensuring the temperature is strictly maintained below 5 °C. The formation of the diazonium salt is indicated by a slight color change.

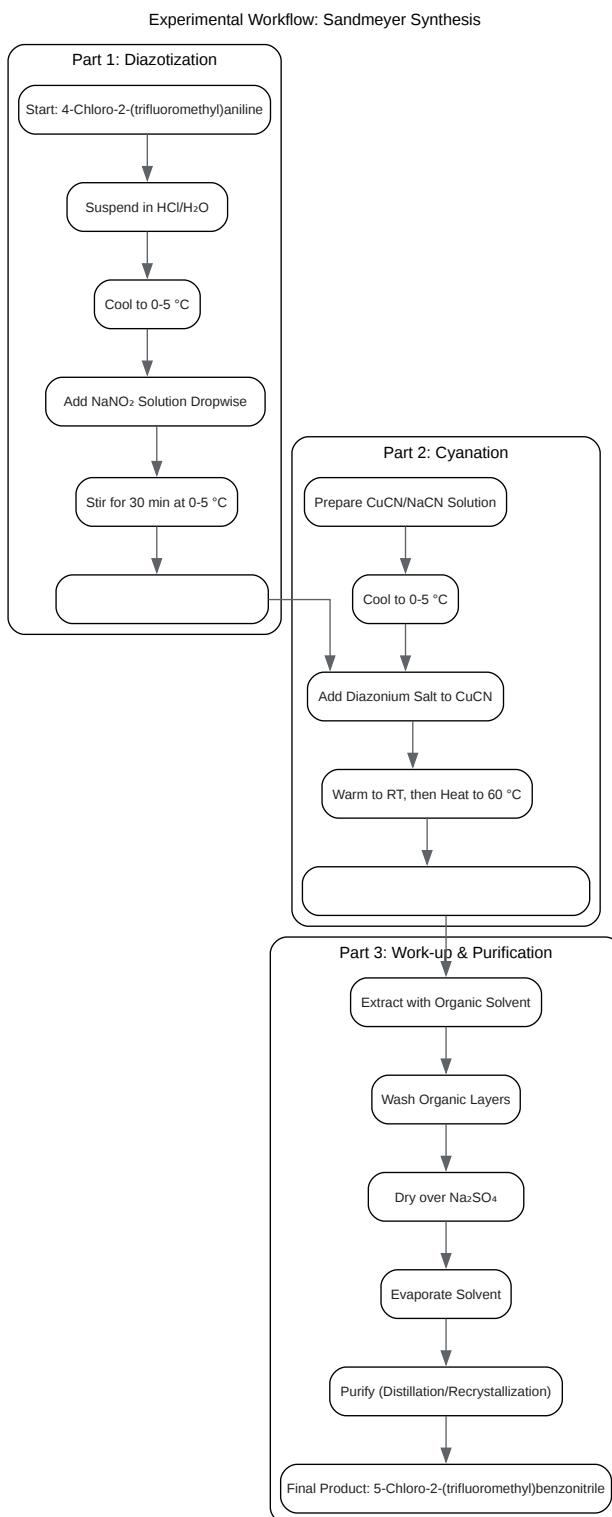
- After the addition is complete, continue stirring the cold diazonium salt solution for an additional 20-30 minutes.

Part 2: Sandmeyer Cyanation Reaction

- In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium or potassium cyanide (2.4 equivalents) in water. Gently warm the mixture if necessary to achieve dissolution, then cool it to 0-5 °C in an ice bath.
- Slowly and carefully add the cold diazonium salt solution from Part 1 to the stirred copper(I) cyanide solution. This step is exothermic and may be accompanied by vigorous nitrogen gas evolution. Maintain the temperature below 10 °C during the addition.
- Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours until the evolution of nitrogen gas ceases.

Part 3: Work-up and Purification

- Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
- Extract the aqueous mixture with an organic solvent such as dichloromethane or diethyl ether (3 x volume).
- Combine the organic layers and wash them sequentially with dilute aqueous sodium hydroxide, water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) to yield pure **5-Chloro-2-(trifluoromethyl)benzonitrile**.



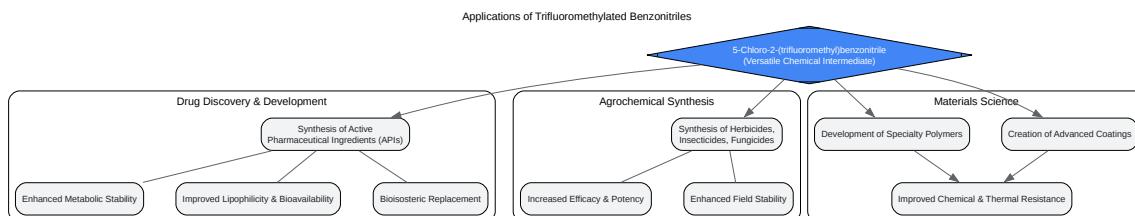
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Caption: Generalized workflow for the synthesis of **5-Chloro-2-(trifluoromethyl)benzonitrile**.

Applications in Research and Development

The unique combination of a chloro-substituent, a nitrile group, and an electron-withdrawing trifluoromethyl group makes this compound a versatile intermediate for synthesizing complex molecules.

- **Pharmaceutical Research:** The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, which can improve the pharmacokinetic properties of drug candidates. This makes the compound an excellent starting point for synthesizing molecules with potential antiviral, anticancer, and anti-inflammatory activities.^[9] The nitrile group can serve as a handle for conversion into other functional groups like amines or carboxylic acids, or act as a bioisostere for other groups.
- **Agrochemical Synthesis:** Similar to its role in pharmaceuticals, this intermediate is used to create next-generation herbicides, insecticides, and fungicides. The trifluoromethyl group can increase the efficacy and stability of the final active ingredient, leading to more potent and longer-lasting crop protection agents.
- **Materials Science:** The compound's properties are beneficial in the development of specialty polymers and coatings, where it can impart enhanced chemical resistance, thermal stability, and durability.



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- To cite this document: BenchChem. [physicochemical properties of 5-Chloro-2-(trifluoromethyl)benzonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1318783#physicochemical-properties-of-5-chloro-2-trifluoromethyl-benzonitrile]

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